molecular formula C6H5F3N2OS B8427939 2-(2,2,2-trifluoroethylsulfanyl)-3H-pyrimidin-4-one

2-(2,2,2-trifluoroethylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B8427939
M. Wt: 210.18 g/mol
InChI Key: OEGDUDIVPBIVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-trifluoroethylsulfanyl)-3H-pyrimidin-4-one is a useful research compound. Its molecular formula is C6H5F3N2OS and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H5F3N2OS/c7-6(8,9)3-13-5-10-2-1-4(12)11-5/h1-2H,3H2,(H,10,11,12)

InChI Key

OEGDUDIVPBIVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)SCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 2-thioxo-2,3-dihydro-1H-pyrimidin-4-one (14 g, 0.109 mol) in dimethylformamide (300 mL) was added NaH (13.1 g, 0.327 mol). When the addition was complete, the solution was stirred at 40° C. for 1.5 hours, and 2,2,2-trifluoroethyliodide (27.4 g, 0.131 mol) was added to the solution. The reaction was stirred at 40° C. for 3 hours. The solvent was removed and the residue was poured into water, the mixture was adjusted to pH 3-4 with dilute HCl and extracted with ethyl acetate, the organic layer was dried over Na2SO4 and concentrated under reduced pressure to give 2-(2,2,2-trifluoroethylsulfanyl)-3H-pyrimidin-4-one (26 g, crude) as solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.